Methylglyoxal

Beschreibung

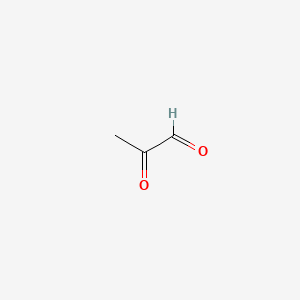

Methylglyoxal is a 2-oxo aldehyde derived from propanal. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a 2-oxo aldehyde and a member of propanals.

Pyruvaldehyde is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Methylglyoxal is a natural product found in Arabidopsis thaliana, Homo sapiens, and other organisms with data available.

Pyruvaldehyde is a metabolite found in or produced by Saccharomyces cerevisiae.

An organic compound used often as a reagent in organic synthesis, as a flavoring agent, and in tanning. It has been demonstrated as an intermediate in the metabolism of acetone and its derivatives in isolated cell preparations, in various culture media, and in vivo in certain animals.

Eigenschaften

IUPAC Name |

2-oxopropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O2/c1-3(5)2-4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIJULSRZWUXGPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O2 | |

| Record name | METHYLGLYOXAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20659 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021628 | |

| Record name | Methyl glyoxal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methylglyoxal is a clear yellow slightly viscous liquid with a pungent odor. Yellowish-green vapors. Faintly acidic to litmus. (NTP, 1992), Clear to yellow hygroscopic liquid with a pungent odor; [HSDB], Solid, yellow mobile hygroscopic liquid which polymerizes readily; pungent stinging odour | |

| Record name | METHYLGLYOXAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20659 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methylglyoxal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6108 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pyruvaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001167 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Pyruvaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1145/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

162 °F at 760 mmHg (NTP, 1992), 72 °C at 760 mm Hg | |

| Record name | METHYLGLYOXAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20659 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL GLYOXAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7510 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

greater than or equal to 100 mg/mL at 63 °F (NTP, 1992), Soluble in water and alcohol, giving colorless solutions, Soluble in ethanol, ether, benzene, miscible with water and most solvents and oils (yellow solutions), miscible (in ethanol) | |

| Record name | METHYLGLYOXAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20659 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL GLYOXAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7510 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pyruvaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1145/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.06 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.0455 at 24 °C, Bulk density: 10 lb/gal at 20 °C, Density: 1.20 at 20 °C/20 °C, 1.041-1.048 | |

| Record name | METHYLGLYOXAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20659 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL GLYOXAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7510 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pyruvaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1145/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

26.7 [mmHg] | |

| Record name | Methylglyoxal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6108 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Clear, yellow liquid, Yellow, hygroscopic liquid | |

CAS No. |

78-98-8, 51252-84-7 | |

| Record name | METHYLGLYOXAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20659 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methylglyoxal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl glyoxal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyruvaldehyde | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03587 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | methylglyoxal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=626580 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyruvaldehyde polymer | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133493 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyruvaldehyde polymer | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133492 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methylglyoxal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79019 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanal, 2-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl glyoxal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyruvaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.059 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRUVALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/722KLD7415 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL GLYOXAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7510 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pyruvaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001167 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Pyruvaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001167 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

biochemical pathways for methylglyoxal detoxification

An In-depth Technical Guide to the Biochemical Pathways of Methylglyoxal Detoxification

Authored by Gemini, Senior Application Scientist

Abstract

Methylglyoxal (MG), a reactive α-oxoaldehyde, is an unavoidable byproduct of cellular metabolism, primarily glycolysis.[1][2][3] Its high electrophilicity drives the non-enzymatic glycation of proteins, lipids, and nucleic acids, leading to the formation of Advanced Glycation Endproducts (AGEs). This process, termed "dicarbonyl stress," is implicated in cellular dysfunction, aging, and the pathogenesis of numerous diseases, including diabetes, neurodegeneration, and cancer.[4][5] Consequently, cells have evolved a sophisticated network of enzymatic pathways to maintain MG at low, non-toxic concentrations. This guide provides a comprehensive technical overview of the core biochemical pathways responsible for methylglyoxal detoxification. We will delve into the mechanisms of the primary glyoxalase system, explore alternative enzymatic defenses, and present detailed, field-proven experimental protocols for researchers investigating these critical cellular processes.

The Cellular Challenge: Methylglyoxal Formation and Toxicity

Methylglyoxal is endogenously formed through several metabolic routes. The most significant source is the spontaneous degradation of the triosephosphate intermediates of glycolysis, dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P).[1][6] To a lesser extent, MG can also be produced from the metabolism of lipids and amino acids, particularly threonine.[2][6]

The toxicity of MG stems from its two reactive carbonyl groups, which readily modify arginine and lysine residues in proteins, forming AGEs such as hydroimidazolones and argpyrimidine.[2] This modification can lead to protein misfolding, inactivation, and aggregation, disrupting cellular function.[7] Furthermore, MG can damage DNA and induce oxidative stress, contributing to apoptosis and cellular damage.[2][8] The imperative for cells to neutralize this reactive metabolite has driven the evolution of highly efficient detoxification systems.

The Primary Defense: The Glyoxalase System

The glyoxalase system is the most prominent and efficient pathway for MG detoxification, responsible for neutralizing over 99% of cellular MG in healthy organisms.[9][10][11][12] This two-step enzymatic pathway is ubiquitous, found in virtually all organisms from bacteria to mammals, underscoring its fundamental biological importance.[3] The system relies on the catalytic cofactor, reduced glutathione (GSH).[11][13]

Mechanism of the Glyoxalase Pathway

-

Hemithioacetal Formation: The pathway begins with the reaction of methylglyoxal and the thiol group of GSH. This reaction forms a hemithioacetal adduct.[2][3][9] For decades, this initial step was considered a spontaneous, non-enzymatic process. However, recent evidence suggests that members of the Glutathione Transferase (GST) enzyme family can catalyze this conjugation, indicating a potential layer of enzymatic regulation at the entry point of the pathway.[9]

-

Glyoxalase I (Glo1) Catalysis: The hemithioacetal is the substrate for Glyoxalase I (Glo1; EC 4.4.1.5), the rate-limiting enzyme of the pathway.[13] Glo1 is a lyase that catalyzes the isomerization of the hemithioacetal into a stable thioester, S-D-lactoylglutathione.[9][13][14]

-

Glyoxalase II (Glo2) Hydrolysis and GSH Regeneration: The final step is catalyzed by Glyoxalase II (Glo2; EC 3.1.2.6), a hydrolase. Glo2 hydrolyzes the thioester bond of S-D-lactoylglutathione to yield the non-toxic metabolite D-lactate and, crucially, regenerate the GSH molecule consumed in the initial step.[9][13] The regeneration of GSH is vital for maintaining the catalytic cycle and preserving the cell's broader antioxidant capacity.[13][15]

Caption: The canonical Glyoxalase pathway for methylglyoxal detoxification.

Alternative Detoxification Pathways

While the glyoxalase system is the primary route for MG clearance, other enzymes contribute to its detoxification, acting as compensatory mechanisms, especially under conditions of high substrate load or GSH depletion.[1][11][16]

Aldose Reductase (AR) Pathway

Aldose reductase (EC 1.1.1.21) is a member of the aldo-keto reductase (AKR) superfamily that catalyzes the NADPH-dependent reduction of a wide range of aldehydes.[11][16] Methylglyoxal is an excellent physiological substrate for this enzyme.[16] AR reduces MG to acetol (1-hydroxy-2-propanone), a less reactive compound. However, the tissue distribution of aldose reductase is limited, with notably low expression in the liver, restricting its overall contribution to systemic MG detoxification.[16]

Aldehyde Dehydrogenase (ALDH) Superfamily

The ALDH superfamily comprises enzymes that catalyze the NAD(P)+-dependent oxidation of aldehydes to their corresponding carboxylic acids.[11][17] Several ALDHs can metabolize methylglyoxal to pyruvate, directly feeding it into central carbon metabolism.

-

Betaine Aldehyde Dehydrogenase (ALDH9A1): This enzyme can oxidize MG to pyruvate, although its affinity for MG is lower than for its primary substrate, betaine aldehyde.[16][18]

-

2-Oxoaldehyde Dehydrogenases (ALDH1A1/ALDH3A1): These enzymes, found primarily in the liver, also catalyze the oxidation of MG to pyruvate.[16]

These alternative pathways provide metabolic plasticity, ensuring robust cellular defense against dicarbonyl stress.

Caption: Alternative enzymatic pathways for methylglyoxal detoxification.

Experimental Methodologies: A Practical Guide

Investigating the MG detoxification network requires precise and validated methodologies. The following section provides step-by-step protocols for key experiments. The causality behind these choices lies in the need for specificity (distinguishing MG from other aldehydes), sensitivity (measuring low physiological concentrations), and functional relevance (linking enzyme activity to metabolic output).

Quantification of Methylglyoxal by LC-MS/MS

-

Principle: Direct measurement of MG is challenging due to its reactivity. A robust method involves derivatization with 1,2-diaminobenzene (DB) to form a stable quinoxaline adduct (2-methylquinoxaline), which is then quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Accuracy is ensured by stable isotopic dilution analysis using a [(13)C3]MG internal standard.[19]

-

Protocol:

-

Sample Preparation:

-

For cultured cells: Wash 1-5 million cells with ice-cold PBS, lyse in perchloric acid, and centrifuge to remove precipitated protein.

-

For plasma: Add an antioxidant cocktail and perchloric acid to 100 µL of plasma, vortex, and centrifuge.

-

-

Internal Standard Spiking: Add a known concentration of [(13)C3]MG to the supernatant.

-

Derivatization: Add 1,2-diaminobenzene (DB) solution and incubate in the dark. The reaction converts MG to 2-methylquinoxaline.

-

LC-MS/MS Analysis: Inject the derivatized sample onto a C18 reverse-phase HPLC column coupled to a tandem mass spectrometer.

-

Quantification: Monitor the specific mass transitions for both native 2-methylquinoxaline and its 13C-labeled counterpart. Calculate the MG concentration based on the ratio of the peak areas relative to a standard curve.

-

Glyoxalase I (Glo1) Activity Assay

-

Principle: This spectrophotometric assay measures the Glo1-catalyzed formation of S-D-lactoylglutathione from MG and GSH. The increase in absorbance at 240 nm, corresponding to the formation of the thioester bond, is monitored over time.[20][21]

-

Protocol:

-

Reagent Preparation: Prepare a 100 mM sodium phosphate buffer (pH 6.6). Prepare stock solutions of methylglyoxal and reduced glutathione (GSH).

-

Assay Mixture: In a UV-transparent 96-well plate or cuvette, combine the phosphate buffer, GSH, and the sample (cell lysate or purified enzyme).

-

Initiate Reaction: Start the reaction by adding methylglyoxal to the mixture.

-

Spectrophotometric Reading: Immediately begin monitoring the increase in absorbance at 240 nm at 25°C for 5-10 minutes.

-

Calculation: Calculate the rate of change in absorbance (ΔA240/min). Use the molar extinction coefficient for S-D-lactoylglutathione (ε = 3.37 mM⁻¹cm⁻¹) to determine enzyme activity, typically expressed as units per mg of protein.[21] One unit is defined as the amount of enzyme that forms 1 µmol of S-D-lactoylglutathione per minute.[21]

-

Glyoxalase II (Glo2) Activity Assay

-

Principle: This assay measures the hydrolysis of the substrate S-D-lactoylglutathione (SLG) by Glo2. The activity is determined by monitoring the decrease in absorbance at 240 nm as the thioester bond is cleaved.[21][22]

-

Protocol:

-

Substrate Preparation: S-D-lactoylglutathione must be synthesized or purchased commercially.

-

Reagent Preparation: Prepare a 50 mM Tris-HCl buffer (pH 7.4).

-

Assay Mixture: In a UV-transparent cuvette, combine the Tris-HCl buffer and a known concentration of S-D-lactoylglutathione (e.g., 500 µM).[22]

-

Initiate Reaction: Add the enzyme sample to the cuvette and mix.

-

Spectrophotometric Reading: Immediately monitor the decrease in absorbance at 240 nm for 5 minutes.

-

Calculation: Calculate the rate of SLG hydrolysis using the change in molar absorption coefficient (Δε₂₄₀ = -3.10 mM⁻¹cm⁻¹).[21]

-

Quantification of D-Lactate

-

Principle: Measuring the end-product of the glyoxalase pathway, D-lactate, provides a functional readout of the entire pathway's flux. Enzymatic kits are available that use D-lactate dehydrogenase to oxidize D-lactate, which is coupled to the reduction of a probe that can be measured colorimetrically or fluorometrically.[23]

-

Protocol (using a commercial kit):

-

Sample Preparation: Deproteinize samples (cell lysates, plasma, or tissue homogenates) using a 10 kDa molecular weight cutoff spin filter to remove interfering enzymes like L-lactate dehydrogenase.[24]

-

Standard Curve: Prepare a series of D-lactate standards as described in the kit manual.

-

Reaction Setup: Add samples and standards to a 96-well plate. Add the reaction mix containing D-lactate dehydrogenase, a cofactor (NAD+), and the detection probe.

-

Incubation: Incubate the plate according to the manufacturer's instructions (e.g., 30-60 minutes at 37°C), protected from light.

-

Measurement: Read the absorbance or fluorescence at the specified wavelength.

-

Calculation: Determine the D-lactate concentration in the samples by comparing their readings to the standard curve.

-

Assessment of MG-Induced Cellular Toxicity

-

Principle: To understand the pathological consequences of MG accumulation or detoxification failure, it is essential to measure its impact on cell health. A common method is the MTS assay, which measures the reduction of a tetrazolium compound by viable, metabolically active cells to form a colored formazan product.[8][25]

-

Protocol (MTS Assay):

-

Cell Seeding: Seed cells in a 96-well plate at a density of 10,000-20,000 cells/well and allow them to attach overnight.

-

MG Treatment: Treat cells with a range of MG concentrations (e.g., 100 µM to 1 mM) for a defined period (e.g., 24-48 hours). Include an untreated control.

-

MTS Reagent Addition: Add the MTS reagent (combined with an electron coupling reagent like phenazine ethosulfate) to each well according to the manufacturer's protocol.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Reading: Measure the absorbance of the formazan product at 490 nm.

-

Data Analysis: Express the results as a percentage of the untreated control to determine the dose-dependent effect of MG on cell viability.

-

Caption: A typical experimental workflow for studying MG detoxification.

Data Presentation: Enzyme Kinetic Parameters

Understanding the kinetic properties of the key detoxification enzymes provides insight into their efficiency and physiological roles.

| Enzyme | Substrate | Co-substrate/Cofactor | Km (mM) | Source |

| Glyoxalase I (Human) | MG-GSH Hemithioacetal | - | ~0.04 - 0.3 | [26] |

| Glyoxalase II (Human) | S-D-Lactoylglutathione | - | ~0.2 - 0.3 | [26] |

| Aldose Reductase (Human) | Methylglyoxal | NADPH | ~0.4 | [16] |

| ALDH9A1 (Human) | Methylglyoxal | NAD+ | ~9.0 | [16] |

Note: Kinetic values can vary significantly depending on the species, isoform, and assay conditions.

Conclusion and Therapeutic Perspectives

The detoxification of methylglyoxal is a fundamental process for cellular survival, with the glyoxalase system serving as the primary line of defense, backed by a network of alternative enzymes. The intricate balance of these pathways prevents the accumulation of dicarbonyl stress and subsequent cellular damage. Dysregulation of these systems is increasingly recognized as a key factor in the pathology of metabolic and age-related diseases.

This understanding opens new avenues for therapeutic intervention. For instance:

-

Glo1 Activators: Small molecules that upregulate Glo1 activity are being investigated as a strategy to combat dicarbonyl stress in diabetic complications.[13]

-

Glo1 Inhibitors: Conversely, inhibiting Glo1 to increase MG levels and induce apoptosis is a promising strategy for cancer therapy, as many cancer cells exhibit high glycolytic rates and an upregulation of the glyoxalase system.[13][27]

Future research will likely focus on the complex regulation of these pathways, the interplay between different detoxification systems in specific tissues, and the development of targeted therapeutics to modulate MG metabolism for clinical benefit. The methodologies outlined in this guide provide a robust framework for scientists and drug development professionals to advance this critical field of study.

References

-

Abo-Ghanema, O., et al. (2020). Methylglyoxal Detoxification Revisited: Role of Glutathione Transferase in Model Cyanobacterium Synechocystis sp. Strain PCC 6803. mBio, 11(4). [Link]

-

ResearchGate. (n.d.). Methylglyoxal production and detoxification pathways. [Link]

-

Vander Jagt, D. L., & Hunsaker, L. A. (2003). Methylglyoxal metabolism and diabetic complications: roles of aldose reductase, glyoxalase-I, betaine aldehyde dehydrogenase and 2-oxoaldehyde dehydrogenase. Chemico-biological interactions, 143, 341-351. [Link]

-

Vespasiano, J., et al. (2024). Methylglyoxal Formation—Metabolic Routes and Consequences. Metabolites, 14(1), 35. [Link]

-

Taylor & Francis Online. (n.d.). Glyoxalase system – Knowledge and References. [Link]

-

National Institutes of Health. (2023). The methylglyoxal pathway is a sink for glutathione in Salmonella experiencing oxidative stress. [Link]

-

Maci, M., et al. (2023). The Glyoxalase System in Age-Related Diseases: Nutritional Intervention as Anti-Ageing Strategy. Antioxidants, 12(3), 619. [Link]

-

Oxford Academic. (2023). Simplified and economic measurement of glyoxalase I activity using 2,4-dinitrophenylhydrazine: A valuable tool for researchers. Biology Methods and Protocols, 8(1). [Link]

-

eScholarship, University of California. (2021). Detoxification of methylglyoxal by the glyoxalase system is required for glutathione availability and virulence activation in Listeria monocytogenes. [Link]

-

Sousa Silva, M., et al. (2013). The glyoxalase pathway: the first hundred years... and beyond. Biochemical Journal, 453(1), 1-15. [Link]

-

D'Amico, D., et al. (2024). Molecular Assessment of Methylglyoxal-Induced Toxicity and Therapeutic Approaches in Various Diseases: Exploring the Interplay with the Glyoxalase System. International Journal of Molecular Sciences, 25(3), 1599. [Link]

-

Jia, X., et al. (2021). Methylglyoxal and Its Adducts: Induction, Repair, and Association with Disease. Antioxidants & Redox Signaling, 34(18), 1453-1473. [Link]

-

Morimitsu, Y., et al. (2021). Role of glyoxalase 1 in methylglyoxal detoxification–the broad player of psychiatric disorders. Neuroscience Research, 170, 45-51. [Link]

-

Reni, R., et al. (2021). Detoxification of methylglyoxal by the glyoxalase system is required for glutathione availability and virulence activation in Listeria monocytogenes. PLoS pathogens, 17(8), e1009599. [Link]

-

Landa, F., et al. (1995). Determination of D-lactate by enzymatic methods in biological fluids: study of interferences. Clinical chemistry, 41(2), 299-300. [Link]

-

A-González, N., et al. (2016). Glyoxalase 1 and glyoxalase 2 activities in blood and neuronal tissue samples from experimental animal models of obesity and type 2 diabetes mellitus. BMC neuroscience, 17(1), 1-8. [Link]

-

Alaksono, B. B., et al. (2025). Assessment of potential cellular toxicity of methylglyoxal on primary human epidermal keratinocytes. Current Research on Biosciences and Biotechnology. [Link]

-

Wikipedia. (n.d.). Glyoxalase system. [Link]

-

Rabbani, N., & Thornalley, P. J. (2014). Measurement of methylglyoxal by stable isotopic dilution analysis LC-MS/MS with corroborative prediction in physiological samples. Nature protocols, 9(8), 1969-1979. [Link]

-

Masum, A. A., et al. (2024). Methylglyoxal detoxifying gene families in tomato: Genome-wide identification, evolution, functional prediction, and transcript profiling. PLoS ONE, 19(6), e0304039. [Link]

-

Schumann, S., et al. (2020). The Glyoxalase System—New Insights into an Ancient Metabolism. Biomedicines, 8(10), 406. [Link]

-

Iannitti, T., & Palmieri, B. (2020). Interplay among Oxidative Stress, Methylglyoxal Pathway and S-Glutathionylation. Antioxidants, 10(1), 28. [Link]

-

Scheijen, J. L., et al. (2016). L (+) and D (−) Lactate are increased in plasma and urine samples of type 2 diabetes as measured by a simultaneous quantification of L (+) and D (−) lactate by reversed-phase liquid chromatography tandem mass spectrometry. Experimental diabetes research. [Link]

-

American Society for Microbiology. (2020). Methylglyoxal Detoxification Revisited: Role of Glutathione Transferase in Model Cyanobacterium Synechocystis sp. Strain PCC 6803. [Link]

-

Kim, J., et al. (2016). Methylglyoxal induces mitochondrial dysfunction and cell death in liver. Journal of agricultural and food chemistry, 64(45), 8628-8635. [Link]

-

Micco, M., et al. (2023). Glyoxalase I Assay as a Possible Tool for Evaluation of Biological Activity of Antioxidant-Rich Plant Extracts. Antioxidants, 12(3), 661. [Link]

-

ResearchGate. (2014). Assay of methylglyoxal and glyoxal and control of peroxidase interference. [Link]

-

Portland Press. (2013). The glyoxalase pathway: the first hundred years… and beyond. Biochemical Journal. [Link]

-

Cell Biolabs, Inc. (n.d.). Lactate Assay Kit (Colorimetric). [Link]

-

Chen, Y. R., et al. (2021). Activation of Aldehyde Dehydrogenase 2 Ameliorates Glucolipotoxicity of Pancreatic Beta Cells. International journal of molecular sciences, 22(19), 10793. [Link]

-

Rabbani, N., & Thornalley, P. J. (2014). Measurement of glyoxalase activities. Biochemical Society Transactions, 42(2), 499-504. [Link]

-

National Institutes of Health. (2021). Methylglyoxal detoxification deficits causes schizophrenia-like behavioral abnormalities. [Link]

-

National Institutes of Health. (2020). Diagnosis of methylglyoxal in blood by using far-infrared spectroscopy and o-phenylenediamine derivation. [Link]

-

Tip Biosystems. (2018). DETERMINATION OF LACTATE CONCENTRATION USING PHOTOPETTE® CELL. [Link]

-

ResearchGate. (2018). Acute glutathione depletion induces hepatic methylglyoxal accumulation by impairing its detoxification to D-lactate. [Link]

-

National Institutes of Health. (2021). Endogenous Cellular Metabolite Methylglyoxal Induces DNA–Protein Cross-Links in Living Cells. [Link]

-

ResearchGate. (2003). Methylglyoxal metabolism and diabetic complications: Roles of aldose reductase, glyoxalase-I, betaine aldehyde dehydrogenase and 2-oxoaldehyde dehydrogenase. [Link]

-

National Institutes of Health. (1999). Rapid Purification and Properties of Betaine Aldehyde Dehydrogenase from Pseudomonas aeruginosa. [Link]

-

Cell Biolabs, Inc. (n.d.). Methylglyoxal (MG) Competitive ELISA. [Link]

-

Chaplen, F. W., et al. (1996). Method for determination of free intracellular and extracellular methylglyoxal in animal cells grown in culture. Analytical biochemistry, 238(2), 167-175. [Link]

Sources

- 1. Methylglyoxal and Its Adducts: Induction, Repair, and Association with Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detoxification of methylglyoxal by the glyoxalase system is required for glutathione availability and virulence activation in Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Glyoxalase System—New Insights into an Ancient Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Role of glyoxalase 1 in methylglyoxal detoxification–the broad player of psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The glyoxalase pathway: the first hundred years... and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methylglyoxal Induces Mitochondrial Dysfunction and Cell Death in Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methylglyoxal Detoxification Revisited: Role of Glutathione Transferase in Model Cyanobacterium Synechocystis sp. Strain PCC 6803 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. The Glyoxalase System in Age-Related Diseases: Nutritional Intervention as Anti-Ageing Strategy [mdpi.com]

- 12. Glyoxalase system - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

- 14. academic.oup.com [academic.oup.com]

- 15. mdpi.com [mdpi.com]

- 16. Methylglyoxal metabolism and diabetic complications: roles of aldose reductase, glyoxalase-I, betaine aldehyde dehydrogenase and 2-oxoaldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Activation of Aldehyde Dehydrogenase 2 Ameliorates Glucolipotoxicity of Pancreatic Beta Cells [mdpi.com]

- 18. Rapid Purification and Properties of Betaine Aldehyde Dehydrogenase from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Measurement of methylglyoxal by stable isotopic dilution analysis LC-MS/MS with corroborative prediction in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. portlandpress.com [portlandpress.com]

- 22. Glyoxalase 1 and glyoxalase 2 activities in blood and neuronal tissue samples from experimental animal models of obesity and type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 23. cdn.caymanchem.com [cdn.caymanchem.com]

- 24. Determination of D-lactate by enzymatic methods in biological fluids: study of interferences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. crbb-journal.com [crbb-journal.com]

- 26. portlandpress.com [portlandpress.com]

- 27. Glyoxalase I Assay as a Possible Tool for Evaluation of Biological Activity of Antioxidant-Rich Plant Extracts | MDPI [mdpi.com]

The Glyoxalase System: Metabolic Control of Methylglyoxal and Therapeutic Applications

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the glyoxalase system (GLO1/GLO2), the primary metabolic pathway responsible for the detoxification of methylglyoxal (MG)—a potent glycating agent and byproduct of glycolysis.[1] We explore the enzymatic mechanisms, kinetic parameters, and regulatory networks (specifically Nrf2) that govern this system. Furthermore, we detail self-validating experimental protocols for assaying enzyme activity and discuss the dichotomy of the glyoxalase system in disease: its protective role in preventing dicarbonyl stress in diabetes/aging versus its maladaptive overexpression in cancer multidrug resistance (MDR).

Introduction: The Dicarbonyl Dilemma

Methylglyoxal (MG) is an unavoidable byproduct of anaerobic glycolysis, arising primarily from the non-enzymatic degradation of triose phosphates (dihydroxyacetone phosphate and glyceraldehyde-3-phosphate).[2][3] Unlike glucose, MG is a highly reactive

The Clinical Consequence:

-

Dicarbonyl Stress: Accumulation of MG leads to protein cross-linking, mitochondrial dysfunction, and oxidative stress, driving pathologies in diabetes, renal failure, and neurodegeneration.

-

Cellular Defense: The glyoxalase system is the evolutionarily conserved solution, converting cytotoxic MG into non-toxic D-lactate using glutathione (GSH) as a catalytic cofactor.[1][4]

Biochemistry & Mechanism

The glyoxalase system comprises two enzymes: Glyoxalase I (GLO1) and Glyoxalase II (GLO2) .[1][2] The reaction is GSH-dependent but does not consume GSH; rather, GSH acts as a catalyst that is recycled.

The Reaction Pathway

-

Spontaneous Hemithioacetal Formation: MG reacts non-enzymatically with GSH to form a hemithioacetal adduct.

-

GLO1 (Lactoylglutathione lyase): Isomerizes the hemithioacetal into S-D-lactoylglutathione. This is the rate-limiting step in high-flux conditions. Human GLO1 is a Zn

-dependent homodimer. -

GLO2 (Hydroxyacylglutathione hydrolase): Hydrolyzes S-D-lactoylglutathione to produce D-lactate and regenerate GSH.

Visualization of the Pathway

The following diagram illustrates the metabolic flow and the recycling of Glutathione.

Caption: The Glyoxalase System. MG and GSH spontaneously form a hemithioacetal, which GLO1 isomerizes to S-D-lactoylglutathione.[1] GLO2 hydrolyzes this to D-lactate, recycling GSH.[1]

Kinetics & Regulation

Kinetic Parameters

Understanding the kinetics is crucial for drug design. GLO1 is highly efficient, often operating near the diffusion limit to prevent MG accumulation.

| Enzyme | Substrate | Catalytic Efficiency ( | ||

| Human GLO1 | Hemithioacetal | 10 - 150 | ~ 600 - 800 | High ( |

| Human GLO2 | S-D-lactoylglutathione | ~ 150 - 300 | ~ 280 | ~ |

Note: Values represent consensus ranges from human recombinant enzyme studies. Kinetic efficiency ensures cytosolic MG is kept in the low nanomolar range.

Regulation via Nrf2

The GLO1 gene promoter contains an Antioxidant Response Element (ARE).[6] Under oxidative stress:

Experimental Methodologies: Validated Assay Protocol

Objective: Quantify GLO1 activity spectrophotometrically by monitoring the formation of S-D-lactoylglutathione.

Principle

The assay measures the increase in absorbance at 240 nm (

Protocol Workflow

Reagents:

-

Phosphate Buffer: 100 mM, pH 6.6 (Sodium Phosphate).[7]

-

Methylglyoxal (MG): 2 mM stock.

-

Glutathione (GSH): 2 mM stock.

-

Sample: Cell lysate or purified enzyme.

Step-by-Step Procedure:

-

Hemithioacetal Generation: Pre-incubate MG and GSH in the buffer at 37°C for 10 minutes. This allows the non-enzymatic equilibrium to establish the substrate.

-

Blanking: Measure the baseline absorbance of the MG/GSH mixture (Blank).

-

Initiation: Add the biological sample (enzyme source) to the cuvette/well.

-

Measurement: Monitor

for 5–10 minutes. -

Calculation: Determine the slope (

). Calculate activity using Beer-Lambert Law.

Assay Logic Diagram

Caption: Spectrophotometric GLO1 Assay Workflow. Critical step: Pre-incubation ensures substrate availability before enzyme addition.

Pathological Implications & Therapeutic Targeting[7][9]

The glyoxalase system presents a "Janus-faced" nature in drug development.

Cancer: The Target for Inhibition

Tumors exhibit the "Warburg Effect" (high aerobic glycolysis), producing massive amounts of MG.

-

Mechanism: Cancer cells overexpress GLO1 (often via GLO1 gene amplification) to detoxify this MG, preventing apoptosis.

-

Drug Resistance: High GLO1 activity protects the proteome from chemotherapy-induced damage, contributing to Multidrug Resistance (MDR).

-

Therapeutic Strategy: GLO1 Inhibitors (e.g., S-p-bromobenzylglutathione cyclopentyl diester). Inhibition forces MG accumulation to toxic levels specifically in high-glycolysis tumor cells, inducing apoptosis ("methylglyoxal-mediated toxicity").

Diabetes & Aging: The Target for Activation

In chronic metabolic diseases, GLO1 activity is often suppressed or overwhelmed, leading to dicarbonyl stress.

-

Mechanism: MG accumulation modifies basement membrane proteins and mitochondrial enzymes, driving nephropathy, retinopathy, and neuropathy.

-

Therapeutic Strategy: GLO1 Activators . Compounds that activate Nrf2 (e.g., sulforaphane, resveratrol) or specific GLO1 inducers (e.g., trans-resveratrol-hesperetin) restore GLO1 levels, lowering MG and reducing AGE formation.

References

-

The glyoxalase system: new developments towards therapeutic intervention. Biochemical Society Transactions. Link

-

Glyoxalase 1 (Glo1) and methylglyoxal (MG) in behavior: recent advances and mechanistic insights. Frontiers in Genetics. Link

-

Transcriptional control of glyoxalase 1 by Nrf2 provides a stress-responsive defence against dicarbonyl glycation. Biochemical Journal. Link

-

Reaction mechanism of glyoxalase I explored by an X-ray crystallographic analysis of the human enzyme. Journal of Biological Chemistry. Link

-

Glyoxalase 2: Towards a Broader View of the Second Player of the Glyoxalase System. Biomolecules. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Glyoxalase System—New Insights into an Ancient Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Methylglyoxal Detoxification Revisited: Role of Glutathione Transferase in Model Cyanobacterium Synechocystis sp. Strain PCC 6803 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Methylglyoxal as a Biomarker for Oxidative Stress: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Preamble: The Duality of a Reactive Metabolite

In the intricate landscape of cellular metabolism, few molecules embody the dualistic nature of biological processes as profoundly as methylglyoxal (MG). A reactive dicarbonyl aldehyde, MG is an unavoidable byproduct of glycolysis, lipid peroxidation, and protein catabolism.[1][2] While it plays a role in cellular signaling, its accumulation is a hallmark of "dicarbonyl stress," a state intrinsically linked with oxidative stress and the pathogenesis of numerous age-related diseases, including diabetes, neurodegenerative disorders, and cardiovascular complications.[3][4] This guide provides a deep dive into the core of methylglyoxal's biology, its significance as a biomarker for oxidative stress, and the technical methodologies required for its accurate quantification, empowering researchers to unravel its complexities in their own investigations.

The Genesis of Methylglyoxal: A Tale of Three Pathways

Under physiological conditions, intracellular concentrations of methylglyoxal are maintained at low levels (1-4 µM) by a robust detoxification system.[2] However, under conditions of metabolic dysregulation and oxidative stress, its formation can overwhelm these protective mechanisms. The primary routes of MG formation are:

-

Glycolysis: The most significant source of endogenous MG arises from the non-enzymatic degradation of the glycolytic intermediates, dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P).[5] This process is exacerbated during hyperglycemia, leading to a surge in MG production.[1]

-

Lipid Peroxidation: Oxidative stress-induced damage to polyunsaturated fatty acids generates a cascade of reactive aldehydes, including MG.

-

Protein and Amino Acid Catabolism: The breakdown of threonine and the auto-oxidation of acetone can also contribute to the cellular pool of MG.[2]

The intricate relationship between these metabolic pathways and MG formation underscores its role as a sensitive indicator of cellular metabolic health and oxidative stress.

Figure 1: Major pathways of endogenous methylglyoxal formation.

The Pathophysiological Cascade: From MG to Cellular Dysfunction

The toxicity of methylglyoxal stems from its high reactivity towards nucleophilic sites on macromolecules, primarily the arginine, lysine, and cysteine residues of proteins, as well as guanine bases in DNA.[2][6] This covalent modification leads to the formation of Advanced Glycation End-products (AGEs), which are central to the pathogenic consequences of elevated MG levels.[1][7]

The binding of AGEs to their cell surface receptor, the Receptor for Advanced Glycation End Products (RAGE), triggers a cascade of downstream signaling events that perpetuate a vicious cycle of oxidative stress and inflammation.[2] This signaling pathway prominently involves the activation of NADPH oxidase and the transcription factor NF-κB, leading to the production of reactive oxygen species (ROS) and pro-inflammatory cytokines.[3][8]

Furthermore, MG can directly induce cellular damage by:

-

Protein Cross-linking: Leading to protein aggregation and loss of function.[9]

-

DNA Adduct Formation: Causing mutations and genomic instability.[6]

-

Mitochondrial Dysfunction: Impairing cellular energy production and increasing ROS leakage.[10]

Figure 2: The downstream pathological effects of elevated methylglyoxal.

The Cellular Defense: The Glyoxalase System

To counteract the deleterious effects of MG, cells have evolved a highly efficient detoxification pathway known as the glyoxalase system. This two-step enzymatic process is the primary mechanism for MG removal and relies on the ubiquitous antioxidant, glutathione (GSH).[11]

-

Glyoxalase I (Glo1): In the first and rate-limiting step, Glo1 catalyzes the conversion of the spontaneously formed hemithioacetal, a product of the reaction between MG and GSH, to S-D-lactoylglutathione.[8][11]

-

Glyoxalase II (Glo2): Subsequently, Glo2 hydrolyzes S-D-lactoylglutathione to D-lactate, regenerating GSH in the process.[11]

The efficiency of the glyoxalase system is therefore critically dependent on the intracellular concentration of reduced glutathione, further solidifying the link between MG accumulation and oxidative stress.[12]

Figure 3: The enzymatic detoxification of methylglyoxal by the glyoxalase system.

Quantifying Methylglyoxal: A Guide to Analytical Methodologies

The accurate measurement of MG in biological matrices is paramount for its validation as a clinical biomarker. Due to its high reactivity and low endogenous concentrations, robust and sensitive analytical methods are required. The choice of methodology depends on the specific research question, the available instrumentation, and the nature of the biological sample.

Chromatographic Methods: The Gold Standard

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are considered the gold standard for MG quantification due to their high selectivity and sensitivity.[13] These methods typically involve a derivatization step to enhance the stability and detectability of MG.

4.1.1. HPLC with UV or Fluorescence Detection

This approach offers a cost-effective and reliable means of MG quantification. A common derivatization agent is 1,2-diamino-4,5-dimethoxybenzene (DDB), which reacts with MG to form a stable and UV-active quinoxaline derivative.

Experimental Protocol: HPLC-UV Quantification of MG in Human Plasma

-

Sample Preparation:

-

To 100 µL of human plasma, add 100 µL of 10% (w/v) trichloroacetic acid (TCA) to precipitate proteins.

-

Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

-

Derivatization:

-

To the deproteinized supernatant, add 50 µL of 2 mM DDB in 0.1 M HCl.

-

Incubate at 60°C for 30 minutes in the dark.

-

Cool the reaction mixture to room temperature.

-

-

HPLC Analysis:

-

Inject 20 µL of the derivatized sample onto a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Use an isocratic mobile phase of 40:60 (v/v) acetonitrile:water containing 0.1% trifluoroacetic acid (TFA) at a flow rate of 1 mL/min.

-

Detect the quinoxaline derivative at 352 nm.

-

-

Quantification:

-

Generate a standard curve using known concentrations of MG treated with the same derivatization procedure.

-

Calculate the MG concentration in the plasma samples by interpolating their peak areas on the standard curve.

-

4.1.2. LC-MS/MS: The Pinnacle of Sensitivity and Specificity

For applications demanding the highest sensitivity and specificity, such as the analysis of intracellular MG or low-volume samples, LC-MS/MS is the method of choice. This technique couples the separation power of liquid chromatography with the precise mass detection of tandem mass spectrometry. Stable isotope-labeled internal standards are often employed to ensure accurate quantification.

Experimental Protocol: LC-MS/MS Quantification of MG in Cell Culture Media

-

Sample Preparation:

-

Derivatization (using o-phenylenediamine - oPD):

-

To 100 µL of the diluted sample, add 10 µL of a stable isotope-labeled MG internal standard (e.g., [¹³C₃]MG).

-

Add 50 µL of 10 mM oPD in 0.1 M HCl.

-

Incubate at room temperature for 4 hours in the dark.

-

-

LC-MS/MS Analysis:

-

Inject 5 µL of the derivatized sample onto a suitable reverse-phase column (e.g., Phenomenex Kinetex® F5, 150 mm x 2.1 mm, 2.6 µm).[5]

-

Employ a gradient elution with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

-

Set the mass spectrometer to monitor the specific mass transitions for the derivatized MG and the internal standard in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Quantify the MG concentration by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared in the same matrix.

-

Spectrophotometric Assays: A High-Throughput Alternative

Spectrophotometric methods offer a simpler and more high-throughput alternative to chromatographic techniques, making them suitable for screening large numbers of samples. These assays are typically based on a colorimetric or fluorometric reaction.

Experimental Protocol: Spectrophotometric Quantification of MG using N-acetylcysteine (NAC)

This method is based on the reaction of MG with NAC to form a product that can be measured spectrophotometrically at 288 nm.[1]

-

Reaction Mixture Preparation:

-

In a microplate well, combine 100 µL of the sample (e.g., deproteinized plasma or cell lysate), 50 µL of 50 mM NAC in phosphate-buffered saline (PBS), and 50 µL of PBS.

-

Prepare a blank for each sample containing the sample and PBS, but no NAC.

-

-

Incubation:

-

Incubate the microplate at 37°C for 30 minutes.[1]

-

-

Measurement:

-

Measure the absorbance at 288 nm using a microplate reader.

-

Subtract the absorbance of the blank from the absorbance of the corresponding sample.

-

-

Quantification:

-

Prepare a standard curve with known concentrations of MG.

-

Determine the MG concentration in the samples from the standard curve.

-

Comparison of Analytical Methods

| Feature | HPLC-UV | LC-MS/MS | Spectrophotometric Assay |

| Principle | Chromatographic separation and UV detection of a derivatized product. | Chromatographic separation and mass spectrometric detection of a derivatized product. | Colorimetric or fluorometric reaction with a specific reagent. |

| Sensitivity | Moderate (pmol range).[7] | High (fmol range).[10] | Low to moderate (nmol range).[1] |

| Specificity | Good, but susceptible to co-eluting interferences. | Excellent, due to mass-based detection. | Moderate, potential for interference from other carbonyl compounds. |

| Throughput | Moderate. | Low to moderate. | High. |

| Cost | Moderate. | High. | Low. |

| Typical Sample Types | Plasma, urine, tissue homogenates. | Plasma, cell lysates, tissue homogenates, low-volume samples. | Plasma, cell lysates, high-concentration samples (e.g., honey).[1] |

| Limit of Detection (LOD) | ~30 pmol[7] | ~10 fmol[10] | ~7.3 µM[1] |

Concluding Remarks: Methylglyoxal as a Cornerstone Biomarker

The evidence overwhelmingly positions methylglyoxal as a critical nexus between metabolic dysregulation, oxidative stress, and cellular damage. Its role as a sensitive and early indicator of these pathological processes makes it an invaluable biomarker for researchers in both basic science and clinical drug development. The ability to accurately quantify MG provides a powerful tool to investigate disease mechanisms, assess therapeutic efficacy, and potentially stratify patient populations. As analytical technologies continue to advance, the clinical utility of methylglyoxal as a routine biomarker for monitoring oxidative stress and related pathologies is poised to become a reality, offering new avenues for diagnostics and personalized medicine.

References

-

SCIEX. (n.d.). Quantitative LC-MS Solution for Targeted Analysis of Cell Culture Media. Retrieved from [Link]

- Adeyemi, R. O., & Naughton, P. S. (2016). Rapid Colorimetric Determination of Methylglyoxal Equivalents for Manuka Honey. Journal of Advances in Biology & Biotechnology, 1-9.

- Matafome, P., et al. (2017). Methylglyoxal and Its Adducts: Induction, Repair, and Association with Disease. Chemical Research in Toxicology, 30(1), 199-216.

- Čepas, V., et al. (2004). Preparation and quantification of methylglyoxal in human plasma using reverse-phase high-performance liquid chromatography. Clinical Biochemistry, 37(9), 817-823.

- Moraru, A., et al. (2024). Methylglyoxal Formation—Metabolic Routes and Consequences. International Journal of Molecular Sciences, 25(3), 1599.

- Murata-Kamiya, N., & Kamiya, H. (2019). Methylglyoxal, an endogenous aldehyde, crosslinks DNA polymerase and the substrate DNA. Nucleic Acids Research, 47(16), 8535-8544.

- Sousa Silva, M., et al. (2013). The role of methylglyoxal and methylglyoxal pathway in cell response to...

- Rabbani, N., & Thornalley, P. J. (2018). Methylglyoxal, the dark side of glycolysis. Frontiers in Molecular Biosciences, 5, 93.

- Wang, Y., et al. (2025). Isotope Dilution nanoLC-MS/MS Quantitation of Methylglyoxal DNA-Protein Crosslinks: Formation and Repair in Human Cells. bioRxiv.

- Bélanger, M., et al. (2011). Methylglyoxal, the dark side of glycolysis. Frontiers in Chemistry, 2, 9.

- Thornalley, P. J. (2008). Methylglyoxal: its modification and detoxification. Drug Metabolism and Drug Interactions, 23(1-2), 1-21.

- Scheijen, J. L. J. M., & Schalkwijk, C. G. (2014). Quantification of glyoxal, methylglyoxal and 3-deoxyglucosone in blood and plasma by ultra performance liquid chromatography tandem mass spectrometry: evaluation of blood specimen.

- Rabbani, N., & Thornalley, P. J. (2014). Measurement of methylglyoxal by stable isotopic dilution analysis LC-MS/MS with corroborative prediction in physiological samples.

- European Medicines Agency. (2022).

- U.S. Department of Health and Human Services, Food and Drug Administration. (2023).

- Ahmed, N., et al. (2005). Methylglyoxal-derived hydroimidazolone advanced glycation end-products of human lens proteins. Investigative Ophthalmology & Visual Science, 46(10), 3697-3705.

- Odani, H., et al. (1999). Preparation and quantification of methylglyoxal in human plasma using reverse-phase high-performance liquid chromatography. Clinical Biochemistry, 32(4), 277-282.

- Thornalley, P. J. (1990). The glyoxalase system: new developments towards functional characterization of a metabolic pathway fundamental to biological life. Biochemical Journal, 269(1), 1-11.

- Matafome, P., et al. (2013). Methylglyoxal-induced endothelial dysfunction: a role for oxidative stress.

- Allaman, I., et al. (2015). Methylglyoxal-induced neuronal toxicity is mediated by a direct effect on mitochondria. Journal of Neurochemistry, 132(4), 463-475.

- Sousa Silva, M., et al. (2015). The glyoxalase system in cancer. Biochemical Society Transactions, 43(4), 629-634.

- Rabbani, N., et al. (2016). Glyoxalase 1 mutations in the feeble mouse. Biochemical Journal, 473(11), 1541-1552.

- Dobler, D., et al. (2006). Methylglyoxal-induced mitochondrial dysfunction and oxidative stress in human retinal pigment epithelial cells. Graefe's Archive for Clinical and Experimental Ophthalmology, 244(11), 1484-1491.

- Berner, A. K., et al. (2019). Methylglyoxal induces blood-brain barrier dysfunction in a murine model. Journal of Cerebral Blood Flow & Metabolism, 39(8), 1564-1579.

- Angeloni, C., et al. (2015). Methylglyoxal-induced damage in human neuroblastoma SH-SY5Y cells: a role for the glyoxalase system and the ubiquitin-proteasome system. Biochimica et Biophysica Acta (BBA)-Molecular Basis of Disease, 1852(5), 896-906.

- Jack, M. M., & Ryals, J. A. (2022). Methylglyoxal and Its Adducts: Induction, Repair, and Association with Disease. Chemical Research in Toxicology, 35(1), 1-2.

- Schalkwijk, C. G., & Stehouwer, C. D. (2020). Methylglyoxal, a Highly Reactive Dicarbonyl Compound, in Diabetes, Its Vascular Complications, and Other Age-Related Diseases. Physiological Reviews, 100(1), 407-461.

- Rabbani, N., & Thornalley, P. J. (2015). Methylglyoxal, glyoxalase 1 and the dicarbonyl proteome. Amino Acids, 47(1), 1-13.

- de Bari, L., et al. (2018). Methylglyoxal and the glyoxalase system in the brain: a neuro-metabolic perspective.

- Antognelli, C., et al. (2019). The glyoxalase system in human diseases. Biochimica et Biophysica Acta (BBA)-Molecular Basis of Disease, 1865(4), 819-833.

- Chiavarina, B., et al. (2017).

- Fleming, T., et al. (2011). The glyoxalase system and the paradoxical effects of methylglyoxal. Biological Chemistry, 392(4), 267-280.

- Rabbani, N., et al. (2011). Assay of methylglyoxal and its detoxification by glyoxalase 1. Methods in Enzymology, 491, 241-262.

Sources

- 1. pure.ulster.ac.uk [pure.ulster.ac.uk]

- 2. Analysis of glyoxal, methylglyoxal and diacetyl in soy sauce - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diagnosis of methylglyoxal in blood by using far-infrared spectroscopy and o-phenylenediamine derivation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciex.com [sciex.com]

- 5. researchgate.net [researchgate.net]

- 6. Preparation and quantification of methylglyoxal in human plasma using reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Method for determination of free intracellular and extracellular methylglyoxal in animal cells grown in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Derivatives [mdpi.com]

- 9. biorxiv.org [biorxiv.org]

- 10. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]

- 11. asianpubs.org [asianpubs.org]

- 12. ReactELISA method for quantifying methylglyoxal levels in plasma and cell cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Cellular Consequences of Methylglyoxal Accumulation: A Technical Guide

Version 1.0 | Senior Application Scientist Series

Executive Summary

Methylglyoxal (MG) is not merely a glycolytic bystander; it is a potent dicarbonyl electrophile that acts as a master regulator of cellular senescence, mitochondrial dysfunction, and proteostatic collapse. While physiological levels (1–4 µM) are rapidly detoxified by the glyoxalase system, accumulation leads to "dicarbonyl stress," a state distinct from and often preceding oxidative stress.

This guide dissects the molecular pathology of MG accumulation, moving from specific residue modifications to macro-cellular failure. It provides validated experimental workflows for quantification and enzymatic assay, designed for researchers requiring high-fidelity data for drug discovery and metabolic profiling.

The Biochemistry of Dicarbonyl Stress

Origin and Detoxification

MG is primarily generated non-enzymatically from the spontaneous degradation of triose phosphates (glyceraldehyde-3-phosphate and dihydroxyacetone phosphate) during glycolysis.[1] Under homeostatic conditions, the Glyoxalase System (GLO1/GLO2) efficiently converts MG into D-lactate, utilizing reduced glutathione (GSH) as a catalytic cofactor.[1][2][3]

The Glyoxalase Pathway (Visualization)

The following diagram illustrates the catalytic flow and the critical dependence on GSH availability.

Figure 1: The Glyoxalase System. GLO1 is the rate-limiting enzyme converting the spontaneous MG-GSH hemithioacetal into S-D-lactoylglutathione.[2]

Molecular Targets: The Chemistry of Damage

MG is an arginine-directed glycating agent. Unlike glucose, which reacts slowly, MG reacts rapidly with specific residues to form Advanced Glycation End-products (AGEs).

Protein Modification

The primary target is the guanidino group of arginine residues.

-

MG-H1 (Methylglyoxal-derived hydroimidazolone): The most abundant in vivo adduct. It neutralizes the positive charge of arginine, causing loss of electrostatic interactions, protein misfolding, and functional inactivation (e.g., modification of the RGD motif in integrins).

-

Argpyrimidine: A fluorescent adduct often used as a surrogate marker for MG stress in histology.

DNA and RNA Modification

MG can penetrate the nucleus and mitochondria, reacting with deoxyguanosine to form N2-(1-carboxyethyl)-2'-deoxyguanosine (CEdG) .

-

Consequence: CEdG is weakly mutagenic but can induce DNA strand breaks and replication stalling.

-

RNA Impact: Recent data suggests MG modifies guanosine in RNA (CEG), reducing translation efficiency and stability of specific transcripts involved in oxidative defense.

Quantitative Summary of Adducts

| Target | Primary Adduct | Functional Consequence | Detection Method |

| Arginine | MG-H1 | Loss of charge, cross-linking, receptor inactivation | LC-MS/MS, ELISA |

| Lysine | CEL | Structural alteration, immunogenicity | LC-MS/MS |

| DNA (G) | CEdG | Replication block, mutagenesis, instability | LC-MS/MS (High Sensitivity) |

| Mitochondria | Complex I/III | ROS generation, ATP depletion | Activity Assay / Seahorse |

Cellular Consequences: The Vicious Cycle

MG accumulation triggers a feedback loop of toxicity. By inhibiting mitochondrial complex activity, MG increases ROS production. High ROS inhibits GAPDH (glycolytic enzyme), forcing more triose phosphates to shunt toward MG formation, exacerbating the stress.

Figure 2: The Vicious Cycle of Dicarbonyl Stress. MG-induced mitochondrial damage generates ROS, which inhibits glycolysis, feeding back to produce more MG.

Experimental Protocols (Application Scientist Verified)

Protocol A: Quantifying Intracellular MG (LC-MS/MS)

Why this method? ELISA kits for free MG are notoriously unreliable due to the molecule's small size and volatility. Stable Isotope Dilution LC-MS/MS is the gold standard.

Reagents:

-

Derivatizing Agent: 1,2-Diaminobenzene (DB) or 5,6-Diamino-2,4-hydroxypyrimidine sulfate.

-

Internal Standard: [13C3]-Methylglyoxal.

-

Precipitant: Perchloric Acid (PCA) or Trichloroacetic acid (TCA).

Workflow:

-

Lysis & Acidification: Lyse cells (1x10^7) in cold 0.6 M PCA. Crucial: Acidification prevents artifactual MG formation and inhibits glyoxalases immediately.

-

Internal Standard: Add 50 pmol of [13C3]-MG immediately after lysis.

-

Derivatization: Add 1,2-diaminobenzene (derivatizing agent) to the supernatant. Incubate at room temperature for 4 hours in the dark.

-

Extraction: Solid Phase Extraction (C18 cartridges) to remove excess DB and salts.

-

Analysis: Inject into LC-MS/MS (MRM mode). Monitor transitions for MG-quinoxaline (145 -> 77 m/z) and [13C3]-MG-quinoxaline.